molecular formula C14H13ClN2O5S B14581270 N-(3-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide CAS No. 61040-66-2

N-(3-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B14581270
CAS No.: 61040-66-2
M. Wt: 356.8 g/mol
InChI Key: LQLZBNUSWXMDHD-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups such as the nitro group, sulfonamide group, and hydroxyethyl group makes this compound a versatile candidate for various chemical reactions and applications.

Properties

CAS No.

61040-66-2

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O5S/c15-11-2-1-3-13(10-11)16(8-9-18)23(21,22)14-6-4-12(5-7-14)17(19)20/h1-7,10,18H,8-9H2

InChI Key

LQLZBNUSWXMDHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of an amine.

    Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide: A closely related compound

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